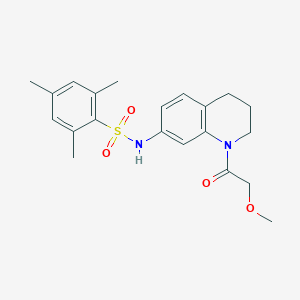
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a unique structural framework, combining a tetrahydroquinoline moiety with a sulfonamide group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the following steps:
Formation of the tetrahydroquinoline core: : Starting with the appropriate aniline derivative, cyclization is carried out using a Lewis acid catalyst to form the tetrahydroquinoline ring.
Attachment of the methoxyacetyl group: : This is achieved through an acylation reaction, often using methoxyacetic anhydride in the presence of a base.
Introduction of the sulfonamide group: : The final step involves the sulfonylation of the tetrahydroquinoline intermediate using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
On an industrial scale, the production methods are optimized for efficiency and yield. This includes using flow chemistry techniques to ensure consistent quality and scalability, along with the continuous monitoring of reaction conditions to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide can undergo oxidation reactions, typically forming quinolone derivatives.
Reduction: : The compound can be reduced to its corresponding amine under mild conditions using hydrogenation catalysts.
Substitution: : Electrophilic substitution reactions can modify the aromatic rings, introducing various functional groups based on the reagents used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Palladium on carbon (Pd/C) is a common catalyst for hydrogenation.
Substitution: : Various reagents such as nitrating agents, halogenating agents, and alkylating agents are used, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinolone derivatives, substituted tetrahydroquinolines, and various functionalized sulfonamides.
Applications De Recherche Scientifique
N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: : Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: : Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide exerts its effects involves:
Molecular Targets: : The compound interacts with specific enzymes and receptors in the biological system.
Pathways Involved: : It influences key biochemical pathways related to cell growth, apoptosis, and microbial inhibition.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide stands out due to its unique structural features and diverse applications. Similar compounds include:
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide
N-(1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzenesulfonamide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications.
Conclusion
This compound is a versatile compound with significant scientific interest Its unique structure and diverse reactivity make it valuable in various fields of research and industry
Propriétés
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-10-15(2)21(16(3)11-14)28(25,26)22-18-8-7-17-6-5-9-23(19(17)12-18)20(24)13-27-4/h7-8,10-12,22H,5-6,9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBGGNUSZHQZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2735801.png)

![N-(3,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735803.png)
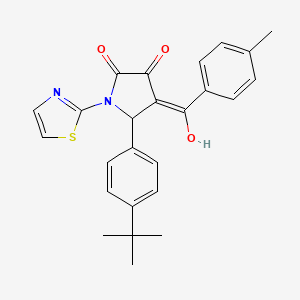
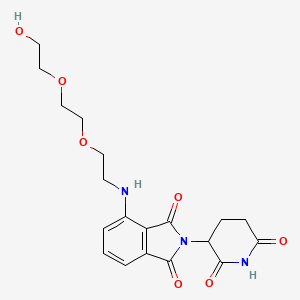
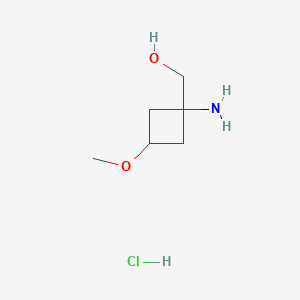

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2735813.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2735814.png)
![6-(3-Fluorophenyl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2735815.png)
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid](/img/structure/B2735816.png)
![2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2735819.png)
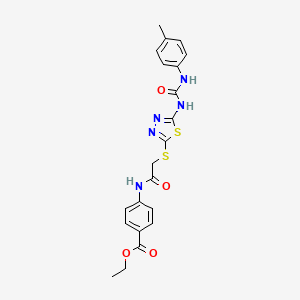
![N-(4-bromophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2735821.png)
